2-(4-Isocyanatophenyl)furan
Overview
Description
2-(4-Isocyanatophenyl)furan is a chemical compound with the molecular formula C11H7NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of furan compounds, including 2-(4-Isocyanatophenyl)furan, involves various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones under non-aqueous acidic conditions . Other methods include the oxidation of alkyl enol ethers to enals using a palladium catalyst , and the cycloisomerization of conjugated allenones into furans under mild conditions .Molecular Structure Analysis
The molecular structure of 2-(4-Isocyanatophenyl)furan consists of a furan ring attached to an isocyanatophenyl group . The furan ring is a five-membered aromatic heterocycle, while the isocyanatophenyl group contains a phenyl ring attached to an isocyanate functional group .Chemical Reactions Analysis
Furan compounds, including 2-(4-Isocyanatophenyl)furan, undergo various chemical reactions. These include oxidation reactions, where furan is converted to furancarboxylic acids, which are then decarboxylated to furan . Other reactions include electrophilic substitution reactions, where furan undergoes nitration, sulfonation, halogenation, and alkylation .Scientific Research Applications
Pharmaceutical Applications
Furan derivatives are known to be used in the production of various pharmaceuticals. While specific applications of 2-(4-Isocyanatophenyl)furan in pharmaceuticals are not detailed in the search results, it’s plausible that this compound could be involved in the synthesis of drugs due to the reactivity of the isocyanate group which can form ureas and carbamates, commonly found in many pharmaceuticals .
Resin Production
Isocyanates are a key component in the production of polyurethane resins. 2-(4-Isocyanatophenyl)furan could potentially be used to create furan-based polyurethane resins, which may offer unique properties such as improved thermal stability or chemical resistance .
Agrochemicals
The search results do not provide specific examples of 2-(4-Isocyanatophenyl)furan being used in agrochemicals, but given that furan derivatives are utilized in this field, it’s possible that this compound could serve as a precursor or an active ingredient in pesticides or herbicides .
Lacquer Production
Furan derivatives are mentioned as components in lacquers. The isocyanate group in 2-(4-Isocyanatophenyl)furan could react with alcohols to form polyurethanes, which are often used in protective coatings such as lacquers due to their durability .
Material Science
Given the reactivity of isocyanates with various compounds, 2-(4-Isocyanatophenyl)furan could be researched for applications in material science, particularly in developing new polymers with specific desired properties .
Energy Sector
Furfural, a related furan derivative, is involved in energy-related applications. By extension, 2-(4-Isocyanatophenyl)furan might be explored for its potential use in creating new fuels or as a solvent in energy production processes .
Future Directions
The future of furan compounds, including 2-(4-Isocyanatophenyl)furan, lies in their potential applications in various fields. For instance, furan compounds can be economically synthesized from biomass, opening up possibilities for the development of more potent pharmaceutical agents . Additionally, furan compounds can serve as building blocks for the synthesis of a wide range of other compounds .
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . In particular, 2-(4-Isocyanatophenyl)furan has been used in the development of various drugs, including anti-inflammatory and anti-cancer agents.
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Furan-containing compounds are known to affect a wide range of biochemical pathways
Pharmacokinetics
The compound’s molecular formula is C11H7NO2 , and it has a topological polar surface area of 42.6 , which may influence its ADME properties
Result of Action
It has been used in the development of various drugs, including anti-inflammatory and anti-cancer agents, suggesting that it may have effects at the molecular and cellular levels
Action Environment
The pursuit for “green” and sustainable chemical feedstocks, coupled with the increasing concerns over climate change, volatile oil prices and the attendant undesirable environmental issues, associated with fossil hydrocarbons, have led to a remarkable increase in the use of biomass-derived furan platform chemicals
properties
IUPAC Name |
2-(4-isocyanatophenyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c13-8-12-10-5-3-9(4-6-10)11-2-1-7-14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIYROPEPGJND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594483 | |
Record name | 2-(4-Isocyanatophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isocyanatophenyl)furan | |
CAS RN |
859850-66-1 | |
Record name | 2-(4-Isocyanatophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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